N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-(pyridin-4-yl)acetamide
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Overview
Description
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include hydrazines, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-3-ylacetamide: Similar structure but with a different position of the pyridine ring.
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-4-yl)-2-pyridin-4-ylacetamide: Variation in the position of the substituents on the pyrimidine ring.
Uniqueness
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide is unique due to its specific arrangement of heterocyclic rings, which can confer distinct chemical and biological properties. This uniqueness might make it particularly suitable for certain applications where other similar compounds are less effective.
Properties
Molecular Formula |
C14H12N6O2 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide |
InChI |
InChI=1S/C14H12N6O2/c21-12(8-10-2-5-15-6-3-10)18-11-9-16-14(19-13(11)22)20-7-1-4-17-20/h1-7,9H,8H2,(H,18,21)(H,16,19,22) |
InChI Key |
XNFXGTACLNNMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C(=O)N2)NC(=O)CC3=CC=NC=C3 |
Origin of Product |
United States |
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